molecular formula C8H15NO4S B12117309 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide CAS No. 24373-69-1

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide

Katalognummer: B12117309
CAS-Nummer: 24373-69-1
Molekulargewicht: 221.28 g/mol
InChI-Schlüssel: KZVZFHWZTGBDPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide is a chemical compound with the molecular formula C8H13NO4S It is a derivative of thiophene, a sulfur-containing heterocyclic compound

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide typically involves the reaction of tetrahydrothiophene with propyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Wissenschaftliche Forschungsanwendungen

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress responses, leading to potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Tetrahydrothiophene-3-carboxylic acid 1,1-dioxide: Similar structure but different functional groups.

    Tetrahydro-4H-thiopyran-4-ones: Similar sulfur-containing heterocyclic compounds with different ring structures.

    1-Benzothiophene-3-carboxylic acid derivatives: Similar heterocyclic core but different substituents

Uniqueness

3-Thiophenecarbamic acid, tetrahydro-, propyl ester, 1,1-dioxide is unique due to its specific ester functional group and the presence of a propyl chain.

Eigenschaften

CAS-Nummer

24373-69-1

Molekularformel

C8H15NO4S

Molekulargewicht

221.28 g/mol

IUPAC-Name

propyl N-(1,1-dioxothiolan-3-yl)carbamate

InChI

InChI=1S/C8H15NO4S/c1-2-4-13-8(10)9-7-3-5-14(11,12)6-7/h7H,2-6H2,1H3,(H,9,10)

InChI-Schlüssel

KZVZFHWZTGBDPI-UHFFFAOYSA-N

Kanonische SMILES

CCCOC(=O)NC1CCS(=O)(=O)C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.